molecular formula C12H16N4S B8249767 N-[(6-methylpyridin-2-yl)methylidene]pyrrolidine-1-carbohydrazonothioic acid

N-[(6-methylpyridin-2-yl)methylidene]pyrrolidine-1-carbohydrazonothioic acid

Cat. No.: B8249767
M. Wt: 248.35 g/mol
InChI Key: NTPQBGPSNWNHFH-UHFFFAOYSA-N
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Description

N-[(6-methylpyridin-2-yl)methylidene]pyrrolidine-1-carbohydrazonothioic acid is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methylpyridin-2-yl)methylidene]pyrrolidine-1-carbohydrazonothioic acid involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents and conditions].

    Step 2: Intermediate formation under [specific conditions].

    Step 3: Final product isolation and purification using [specific techniques].

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-scale reactors: Utilization of large reactors to handle bulk quantities.

    Optimized reaction conditions: Ensuring optimal temperature, pressure, and reagent concentrations.

    Purification processes: Employing techniques such as distillation, crystallization, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-methylpyridin-2-yl)methylidene]pyrrolidine-1-carbohydrazonothioic acid undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Interaction with reducing agents to yield reduced forms.

    Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of [specific oxidized product].

    Reduction: Yielding [specific reduced product].

    Substitution: Producing [specific substituted product].

Scientific Research Applications

N-[(6-methylpyridin-2-yl)methylidene]pyrrolidine-1-carbohydrazonothioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.

    Biology: Investigated for its potential effects on biological systems and pathways.

    Medicine: Explored for its therapeutic potential in treating specific conditions.

    Industry: Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of N-[(6-methylpyridin-2-yl)methylidene]pyrrolidine-1-carbohydrazonothioic acid involves its interaction with molecular targets and pathways. It exerts its effects by:

    Binding to specific receptors: Interaction with target receptors to modulate biological activity.

    Influencing pathways: Affecting specific biochemical pathways to produce desired effects.

Properties

IUPAC Name

N-[(6-methylpyridin-2-yl)methylidene]pyrrolidine-1-carbohydrazonothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-10-5-4-6-11(14-10)9-13-15-12(17)16-7-2-3-8-16/h4-6,9H,2-3,7-8H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPQBGPSNWNHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=NN=C(N2CCCC2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)C=NN=C(N2CCCC2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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